3-Methyl-6-nitrocoumarin

Description

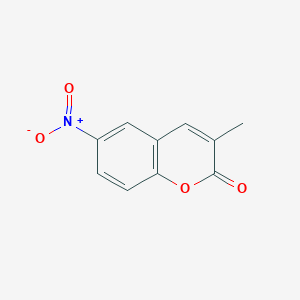

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-6-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-6-4-7-5-8(11(13)14)2-3-9(7)15-10(6)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWANMOIIIMORBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371698 | |

| Record name | 3-Methyl-6-nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103030-08-6, 95532-74-4 | |

| Record name | 3-Methyl-6-nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-6-nitrocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methyl-6-nitrocoumarin CAS number and properties

An In-Depth Technical Guide to 3-Methyl-6-nitrocoumarin for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, synthesis, spectroscopic characterization, and potential applications, with a focus on providing practical insights for researchers in the field.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a large and important class of naturally occurring and synthetic compounds.[1] Their bicyclic structure, consisting of a benzene ring fused to an α-pyrone ring, serves as a privileged scaffold in medicinal chemistry.[2] This is due to its ability to interact with a wide range of enzymes and receptors, leading to a broad spectrum of biological activities, including anticoagulant, antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5]

The introduction of a nitro group and a methyl group to the coumarin core, as in this compound, can significantly modulate its physicochemical properties and biological activity. The nitro group, being a strong electron-withdrawing group, can influence the molecule's reactivity and its potential to engage in specific biological interactions. The methyl group can affect its lipophilicity and steric interactions with target biomolecules. This makes this compound a valuable intermediate for the synthesis of more complex and potent drug candidates.[4][6]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in research.

CAS Number and Molecular Identity

There appears to be a discrepancy in the publicly available information regarding the CAS Registry Number for this compound. Two CAS numbers are frequently associated with this compound: 103030-08-6 and 95532-74-4 .[7] Both numbers are linked to the same molecular formula and molecular weight. CAS Registry Numbers are intended to be unique identifiers for chemical substances.[8] This discrepancy may have arisen from separate registrations of the same compound. For the purpose of this guide, we will refer to both, though it is advisable to verify the CAS number with the specific supplier.

Core Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₄ | [7] |

| Molecular Weight | 205.17 g/mol | |

| Melting Point | 147-148 °C | [7] |

| Appearance | Expected to be a pale yellow or yellow solid | [9] |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like DMSO and DMF. | [10] |

Synthesis of this compound

The most common method for the synthesis of nitrocoumarins is the electrophilic nitration of the corresponding coumarin precursor.[3][5] The following is a representative protocol for the synthesis of this compound from 3-methylcoumarin. The regioselectivity of the nitration (i.e., the position of the nitro group) is highly dependent on the reaction conditions, especially temperature.[3][5]

Synthesis Workflow

Caption: Synthesis workflow for this compound via electrophilic nitration.

Detailed Experimental Protocol

Objective: To synthesize this compound via the nitration of 3-methylcoumarin.

Materials:

-

3-methylcoumarin

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ethanol

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Buchner funnel and filter paper

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a stoichiometric amount of concentrated nitric acid to a cooled (in an ice bath) volume of concentrated sulfuric acid with constant stirring. This should be done in a fume hood with appropriate personal protective equipment (PPE). The resulting mixture is the nitrating agent.

-

Dissolution of the Starting Material: In a round-bottom flask, dissolve 3-methylcoumarin in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a low temperature (0-5 °C).

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 3-methylcoumarin while maintaining the temperature below 10 °C. The slow addition and temperature control are crucial for preventing the formation of dinitro and other side products.[3]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto crushed ice with constant stirring. A precipitate of the crude product should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Causality behind Experimental Choices:

-

Use of Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Low Temperature Control: The nitration of aromatic compounds is an exothermic reaction. Maintaining a low temperature helps to control the reaction rate and improve the regioselectivity towards the formation of the 6-nitro isomer. Higher temperatures can lead to the formation of other isomers and dinitrated products.[3][5]

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Spectral Data

The following table outlines the predicted chemical shifts for the protons and carbons of this compound in a solvent like DMSO-d₆.

| Position | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| C2 | - | ~160 |

| C3 | - | ~125 |

| C4 | ~8.0 (s) | ~145 |

| C4a | - | ~118 |

| C5 | ~7.5 (d) | ~120 |

| C6 | - | ~145 |

| C7 | ~8.3 (dd) | ~125 |

| C8 | ~7.8 (d) | ~118 |

| C8a | - | ~154 |

| 3-CH₃ | ~2.2 (s) | ~18 |

Interpretation:

-

¹H NMR: The proton at C4 is expected to appear as a singlet due to the adjacent methyl group. The aromatic protons on the benzene ring will show characteristic doublet (d) and doublet of doublets (dd) splitting patterns due to ortho and meta coupling. The methyl protons at C3 will appear as a singlet in the upfield region.

-

¹³C NMR: The carbonyl carbon (C2) will be the most downfield signal. The carbons bearing the nitro group (C6) and the oxygen atom (C8a) will also be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:

-

~1720-1740 cm⁻¹: Strong absorption due to the C=O stretching of the α,β-unsaturated lactone.

-

~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂).

-

~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 205, corresponding to the molecular weight of the compound.[14]

Applications in Research and Drug Development

Coumarin derivatives are of great interest in drug discovery due to their diverse pharmacological activities.[2][15] this compound, in particular, can be considered both as a potential bioactive agent itself and as a key intermediate for the synthesis of other derivatives.

Potential Biological Activities

-

Antimicrobial Activity: Nitro-substituted coumarins have been shown to possess significant antibacterial and antifungal properties.[3][5] Studies on similar 3-aryl-6-nitrocoumarins have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus.[6][9] The presence of the nitro group is often crucial for this activity.

-

Anticancer Activity: Many coumarin derivatives have been investigated for their potential as anticancer agents.[3][5] The nitro group can be bioreduced in hypoxic tumor cells to generate cytotoxic species, a strategy used in the design of some anticancer drugs.

-

Antioxidant Activity: Some nitrocoumarin derivatives have shown promising antioxidant activity in various assays.[3][5]

Role as a Synthetic Intermediate

The nitro group at the C6 position can be readily reduced to an amino group, which can then be further modified to introduce a wide range of functional groups and build more complex molecular architectures.[3][16] This makes this compound a versatile building block in the synthesis of novel compounds for drug discovery programs.

Structure-Activity Relationship (SAR) Insights

Caption: Key structural features of this compound influencing its biological activity.

Safety and Handling

As with any chemical compound, proper safety precautions must be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following general guidelines are based on data for similar nitrocoumarin derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Toxicity: Similar compounds are classified as having acute oral toxicity. Avoid ingestion and skin contact. In case of contact, wash the affected area thoroughly with soap and water.

Conclusion

This compound is a valuable compound for researchers in medicinal chemistry and drug development. Its synthesis is achievable through well-established nitration protocols, and its structure can be readily characterized by standard spectroscopic methods. The presence of the nitro and methyl groups on the privileged coumarin scaffold imparts the potential for interesting biological activities and makes it a versatile intermediate for the synthesis of novel drug candidates. Further research into the biological properties of this compound and its derivatives is warranted.

References

- Dekić, V., et al. (2013). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Facta Universitatis, Series: Physics, Chemistry and Technology, 11(1), 101-107.

- Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 6(1), 1-10.

- Khan, I., et al. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 27(19), 6297.

- Dekić, V., et al. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 48(11), 896-902.

- Dekić, V., et al. (2010).

- Abdel-Wahab, B. F., et al. (2005). Novel Coumarin Derivatives with Expected Biological Activity. Molecules, 10(1), 99-108.

- BenchChem. (2025).

- Matos, M. J., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 18(2), 1394-1404.

- Špirtović-Halilović, S., et al. (2014). Density functional theory: 1H- and 13C-NMR spectra of some coumarin derivatives. Journal of the Serbian Chemical Society, 79(11), 1405-1414.

- Manimaran, T., et al. (1979). Synthesis of 3-methyl-coumarins, -thiacoumarins and -carbostyrils. Proceedings of the Indian Academy of Sciences - Section A, 88(2), 125-130.

- Dekić, B., et al. (2016). The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one.

- Glavaš, M., & Šarkanj, B. (2021).

-

PubChemLite. This compound (C10H7NO4). [Link]

- Baliwada, A., et al. (2022). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity.

- Matos, M. J., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents.

- Borges, F., et al. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. RSC Advances, 5(58), 46853-46889.

- Liu, Y., et al. (2020). Current developments of coumarin compounds in medicinal chemistry. Medicinal Chemistry Research, 29(1), 1-17.

-

Organic Chemistry Portal. Coumarin synthesis. [Link]

-

CAS. CAS Registry. [Link]

- Glavaš, M., & Šarkanj, B. (2021).

- Borges, F., et al. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. RSC Advances, 5(58), 46853-46889.

- Liu, Y., et al. (2020). Current developments of coumarin compounds in medicinal chemistry. Medicinal Chemistry Research, 29(1), 1-17.

-

Organic Chemistry Portal. Coumarin synthesis. [Link]

- Borges, F., et al. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. RSC Advances, 5(58), 46853-46889.

Sources

- 1. Current developments of coumarin compounds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. iscientific.org [iscientific.org]

- 5. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. CAS REGISTRY | CAS [cas.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. fulir.irb.hr [fulir.irb.hr]

- 12. scispace.com [scispace.com]

- 13. PubChemLite - this compound (C10H7NO4) [pubchemlite.lcsb.uni.lu]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. 7-Methyl-6-nitrocoumarin AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 3-Methyl-6-nitrocoumarin: Starting Materials and Strategic Execution

Sources

- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 4. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijisrt.com [ijisrt.com]

- 6. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemmethod.com [chemmethod.com]

- 8. 6-nitrocoumarin synthesis - chemicalbook [chemicalbook.com]

- 9. primescholars.com [primescholars.com]

- 10. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 11. jetir.org [jetir.org]

- 12. iscientific.org [iscientific.org]

3-Methyl-6-nitrocoumarin chemical structure and IUPAC name

An In-Depth Technical Guide to 3-Methyl-6-nitrocoumarin: Structure, Synthesis, and Characterization

Introduction

The coumarin scaffold, a fundamental heterocyclic motif, is of paramount importance in the fields of medicinal chemistry and materials science. Its derivatives are known for a vast array of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. Furthermore, their inherent fluorescent properties make them valuable as probes and markers in biochemical assays[3]. This compound is a specific derivative that combines the core coumarin structure with a methyl group at the 3-position and a nitro group at the 6-position. This substitution pattern makes it a valuable intermediate for further chemical elaboration and a candidate for biological screening. This guide provides a comprehensive technical overview of its chemical structure, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its potential applications for researchers and drug development professionals.

Molecular Structure and Nomenclature

The foundational step in understanding any chemical entity is the precise definition of its structure and systematic name. This compound is built upon the 2H-chromen-2-one core.

IUPAC Name: 3-methyl-6-nitrochromen-2-one[4]

Key Identifiers:

-

CAS Number: 95532-74-4[5]

The molecule's structure is defined by a bicyclic system comprising a benzene ring fused to a pyran-2-one lactone ring. The numbering of the coumarin system dictates the substituent positions, with the methyl group (–CH₃) at position 3 and the electron-withdrawing nitro group (–NO₂) at position 6 of the aromatic ring.

Caption: 2D Chemical Structure of this compound.

Synthesis Protocol: Electrophilic Nitration

Principle: The synthesis of this compound is most effectively achieved via the electrophilic aromatic substitution of a 3-methylcoumarin precursor. The reaction employs a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The electron-rich benzene portion of the coumarin ring is susceptible to attack by this electrophile. The reaction temperature is a critical parameter; maintaining a low temperature (0–5 °C) is essential to control the exothermic nature of the reaction and to minimize the formation of dinitrated or other side products[1][2][7].

Sources

spectroscopic data of 3-Methyl-6-nitrocoumarin (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 3-Methyl-6-nitrocoumarin

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound (C₁₀H₇NO₄, Molecular Weight: 205.17 g/mol ).[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and experimental data from structurally similar compounds. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide offers a robust, predictive framework for its characterization.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound are key to interpreting its spectral data. The coumarin core is a bicyclic system with an α,β-unsaturated lactone (a benzopyrone). The electron-donating 3-methyl group and the powerful electron-withdrawing 6-nitro group create a distinct electronic environment that profoundly influences the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in mass spectrometry.

The numbering convention used throughout this guide is presented in the diagram below.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Standard Experimental Protocols

Nuclear Magnetic Resonance (NMR)

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Record spectra on a 400 or 500 MHz NMR spectrometer. [3]3. ¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Reference the spectrum to the DMSO carbon multiplet at δ 39.52 ppm. [2]

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. [4]2. Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Processing: Perform a background scan first and subtract it from the sample scan to get the final spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable. [5]2. Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and relevant fragment ions. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurement to confirm the elemental composition. [5]

Conclusion

The spectroscopic profile of this compound is dictated by its core coumarin structure and the opposing electronic effects of the methyl and nitro substituents. The ¹H and ¹³C NMR spectra are characterized by significant downfield shifts in the aromatic region due to the nitro group's influence. The IR spectrum is distinguished by strong, sharp absorptions for the lactone carbonyl (~1725 cm⁻¹) and the nitro group (~1530 and 1350 cm⁻¹). Finally, mass spectrometry will confirm the molecular weight of 205 and show a characteristic loss of CO (28 amu). This predictive guide serves as a valuable resource for the identification and characterization of this compound in a research setting.

References

- Aparna, B., Harika, A., Surekha, G., Harshini, S., Divya Bharathi, K., & Rani, G. T. (2023). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies.

- Dekić, V., Dekić, B., & Radulović, N. (2015). Synthesis and complete NMR spectral assignments of new benzylamino coumarin derivative.

- Dharmatti, S. S., Kanekar, C. R., & Govil, G. (1962). Proton magnetic resonance in coumarins. Proceedings of the Indian Academy of Sciences - Section A, 56, 71-83.

- El-Agrody, A. M., El-Hakim, M. H., Abd El-Latif, M. S., & El-Sayed, H. A. (2000).

- Al-Haiza, M. A. (2004).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Dekić, B., Radulović, N., Ristić, M., & Dekić, V. (2016). The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one.

- Dekić, V., Dekić, B., & Radulović, N. (2013). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Facta Universitatis, Series: Physics, Chemistry and Technology, 11(1), 101-107.

-

Wiley. (n.d.). 3-[(morpholinocarbonyl)methyl]-6-nitrocoumarin Spectrum. SpectraBase. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Electronic Supplementary Information for Chemical Communications. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

- Loarueng, C., et al. (2019).

- Reynolds, W. F., & Yu, M. (2002). Modern NMR Methods for Structure Elucidation of Natural Products.

-

PubChem. (n.d.). 6-Methylcoumarin. National Center for Biotechnology Information. Retrieved from [Link]

- Kizhakkethil, P. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Organic Chemistry Journal, 5, 1-11.

-

PrepChem. (2023). Synthesis of 6-nitrocoumarin. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of coumarin experimental and calculated. Retrieved from [Link]

-

SpectraBase. (n.d.). 7-Hydroxy-4-methyl-6-nitrocoumarin FTIR Spectrum. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Methyl-6-nitrocoumarin

This guide provides a comprehensive technical overview of 3-Methyl-6-nitrocoumarin, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, structural characterization, key applications, and essential safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Core Physicochemical Properties

This compound belongs to the benzopyrone family, characterized by a benzene ring fused to an α-pyrone ring. The presence of a methyl group at the 3-position and a nitro group at the 6-position defines its specific reactivity and potential applications. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the coumarin scaffold, making it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₄ | [1][2] |

| Molecular Weight | 205.17 g/mol | [1] |

| CAS Number | 103030-08-6 | [1] |

| Canonical SMILES | CC1=CC2=C(C=CC(=C2)[O-])OC1=O | [2] |

| Appearance | Expected to be a solid, likely pale yellow | Inferred from similar compounds[3] |

| Monoisotopic Mass | 205.0375 Da | [2] |

Section 2: Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (nitration) of the 3-methylcoumarin precursor. The coumarin ring system is activated towards electrophilic attack, and the reaction conditions, particularly temperature and the choice of nitrating agent, are critical for achieving regioselectivity and a high yield of the desired 6-nitro isomer.[4][5]

Causality in Experimental Design:

The use of a mixture of concentrated sulfuric acid and nitric acid is a standard and effective method for nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Maintaining a low temperature (0-5 °C) is crucial to control the reaction rate, prevent over-nitration (the formation of dinitro products), and favor the formation of the thermodynamically more stable 6-nitro isomer over other potential isomers like the 8-nitro product.[4]

Experimental Protocol: Synthesis via Nitration

This protocol is a representative method based on standard nitration procedures for coumarin systems.[4][5][6]

Materials:

-

3-Methylcoumarin

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Deionized Water

-

Ethanol (for recrystallization)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-methylcoumarin in concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate, cooled vessel. Add this nitrating mixture dropwise to the solution of 3-methylcoumarin over 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at a low temperature for an additional 2-3 hours.[4] The progress can be monitored using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral to remove residual acid.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield purified this compound. Dry the final product under vacuum.

Synthesis Workflow Diagram

Caption: Derivatization and application pathways for this compound.

Section 5: Safety and Handling Protocols

This compound is classified as a hazardous substance and must be handled with appropriate care in a laboratory setting.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [7]* Irritation: May cause skin, eye, and respiratory irritation. [8] Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [9]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [8] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [8] * Respiratory Protection: If dusts are generated, use a NIOSH/MSHA approved respirator. [9]* Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [9]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. [9]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [9]

-

Section 6: References

-

Chemical Label for this compound. Generic Chemical Supplier.

-

Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. [Link]

-

Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. National Institutes of Health (NIH). [Link]

-

This compound (C10H7NO4). PubChemLite. [Link]

-

Safety Data Sheet. CPAChem. [Link]

-

3-[(morpholinocarbonyl)methyl]-6-nitrocoumarin Spectrum. SpectraBase. [Link]

-

Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. MDPI. [Link]

-

Synthesis of 3-methyl-coumarins, -thiacoumarins and -carbostyrils. Indian Academy of Sciences. [Link]

-

Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Scientific Organization. [Link]

-

The synthesis and nmr spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. SciSpace. [Link]

-

Methylcoumarin. Wikipedia. [Link]

-

7-Hydroxy-4-methyl-6-nitrocoumarin. PubChem. [Link]

-

6-Nitrocoumarin. NIST WebBook. [Link]

-

Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. ResearchGate. [Link]

-

Synthesis, Molecular Electron Density Theory Study, Molecular Docking, and Pharmacological Evaluation of New Coumarin–Sulfonamide–Nitroindazolyl–Triazole Hybrids as Monoamine Oxidase Inhibitors. MDPI. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C10H7NO4) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. iscientific.org [iscientific.org]

- 6. mdpi.com [mdpi.com]

- 7. chemical-label.com [chemical-label.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 3-Methyl-6-nitrocoumarin for Pharmaceutical Research and Development

Abstract

3-Methyl-6-nitrocoumarin is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the versatile biological activities associated with the coumarin scaffold.[1][2] A fundamental understanding of its physicochemical properties, particularly solubility, is paramount for its progression through the development pipeline, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide addresses the critical need for comprehensive solubility data for this compound. Recognizing that specific quantitative solubility data for this compound is not extensively available in public literature, this document provides a robust framework based on first principles of physical organic chemistry and data from structurally related analogs. We will explore the anticipated solubility profile across a range of common laboratory solvents, elucidate the underlying molecular interactions, and provide a detailed, field-proven experimental protocol for researchers to determine precise solubility in their own laboratories. This guide is intended to empower researchers, chemists, and formulation scientists with the predictive insights and practical methodologies required to effectively work with this compound.

Introduction: The Significance of this compound

Coumarins are a class of benzopyrone compounds renowned for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties.[1] The specific functionalization of the coumarin core, as in this compound, modulates its chemical properties and biological targets. The introduction of a methyl group at the 3-position and a nitro group at the 6-position creates a unique electronic and steric profile that is critical to its function.

A molecule's therapeutic efficacy is inextricably linked to its solubility. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, the failure of a promising drug candidate. Therefore, characterizing the solubility of this compound is a foundational step in any research or development program.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 103030-08-6 | [3] |

| Molecular Formula | C₁₀H₇NO₄ | [3][4] |

| Molecular Weight | 205.17 g/mol | [3] |

| Canonical SMILES | CC1=CC2=C(C=CC(=C2)[O-])OC1=O |[4] |

Predictive Solubility Profile: A Theoretical Framework

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This interaction is a function of polarity, hydrogen bonding capability, and dispersion forces between solute and solvent molecules. By analyzing the structure of this compound, we can predict its behavior.

-

The Coumarin Core: The parent coumarin molecule is considered hydrophobic and is poorly soluble in water but dissolves well in organic solvents like alcohols.[5][6]

-

Influence of the C3-Methyl Group: The methyl group (-CH₃) is a non-polar, lipophilic substituent. Its presence slightly increases the overall non-polar character of the molecule, which would typically favor solubility in less polar organic solvents.

-

Influence of the C6-Nitro Group: The nitro group (-NO₂) is the dominant factor influencing this molecule's polarity. It is a strong electron-withdrawing and highly polar functional group. This group significantly increases the molecule's dipole moment and its ability to participate in dipole-dipole interactions. The presence of a nitro group on a coumarin ring generally decreases its solubility in non-polar solvents while enhancing it in polar aprotic solvents.[7]

Based on these structural features, a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Aprotic | DMSO, DMF, Acetone | High | The strong dipole of the nitro group interacts favorably with the high dielectric constant and polar nature of these solvents. |

| Polar Protic | Ethanol, Methanol | Moderate to High | These solvents can engage in hydrogen bonding with the nitro and carbonyl oxygens and have sufficient polarity to solvate the molecule. Coumarins are generally well-soluble in alcohols.[7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity that can effectively solvate the entire molecule, balancing the polar and non-polar regions. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | Lower polarity compared to alcohols and ketones, leading to reduced interaction with the polar nitro group. |

| Non-Polar | Hexane, Toluene, Cyclohexane | Very Low / Insoluble | The high polarity of the nitro group creates a significant mismatch with non-polar solvents, preventing effective solvation. |

| Aqueous | Water | Insoluble | The large, hydrophobic benzopyrone core and methyl group dominate, making the molecule poorly soluble in water despite the polar nitro group.[5][6] |

Experimental Protocol: Quantitative Solubility Determination

To obtain definitive, quantitative data, an experimental approach is necessary. The shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.[8] This protocol, coupled with UV-Vis spectrophotometry for quantification, provides a self-validating system for accurate measurement.

Principle

An excess of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached, creating a saturated solution. The undissolved solid is then removed by filtration, and the concentration of the solute in the clear supernatant is measured analytically.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer and cuvettes

Step-by-Step Methodology

Part A: Preparation of Calibration Curve

-

Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is highly soluble, e.g., DMSO or ethanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Serial Dilutions: Perform a series of dilutions from the stock solution to create at least five standards of known, decreasing concentrations.

-

Spectrophotometry: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.

-

Plotting: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.

Part B: Shake-Flask Solubility Measurement

-

Addition of Solute: Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is essential.

-

Addition of Solvent: Accurately add a known volume of the test solvent (e.g., 2 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24-48 hours to ensure equilibrium is reached.

-

Settling: After agitation, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Sampling and Filtration: Carefully draw the supernatant into a syringe, avoiding the solid material at the bottom. Attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to bring its concentration within the linear range of the calibration curve.

-

Quantification: Measure the absorbance of the diluted sample at the predetermined λmax.

-

Calculation:

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility of the compound in that solvent at the specified temperature.

-

Conclusion

While direct, published quantitative solubility data for this compound is limited, a robust predictive framework can be established by analyzing its molecular structure. The dominant polar nitro group suggests high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols, and poor solubility in water and non-polar hydrocarbons. This theoretical assessment provides essential guidance for initial experimental design. For definitive results, the detailed shake-flask experimental protocol provided herein offers a reliable and accurate method for researchers to quantify the solubility in any solvent system of interest. This foundational data is indispensable for the rational design of synthetic routes, purification strategies, and ultimately, the successful formulation of this compound for therapeutic applications.

References

- Ahmed, J., & Roy, S. (n.d.). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry (RSC Publishing). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6AOOeWH8VIYMgxjP9LqVHphm7HgOv6ugFCyn3boqfkt_-VrhfRhISmC2JfviRexrGl93SxKh3j6KkF6qqpHltnSMkwCJZh6NZO7sN2N9KnymEFz_vb373HwDd40nBwRVy_7FZZubdVbDXEcvnO7uJe9zzjWqiUt2cD_Up

- (n.d.). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents | Request PDF. ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHgPM8Celo9Ja3LKpgc6eSrLTZQrtnXMsdEipv31k5JUyibYreuTyJvdnPURLB9d8RQm2Sg8EtXrIIm2-zwEZA2FHRFMT4_cdKptdt7WjAFYQilGXd8PENsDPQVYB-0f0EFrHCdJjdVJNDcsZDRoIPpndAxVmJXfCfqHjSFRRtI9WF8scflAk9GtYCLh56xXhpoRNqgLvwtCgSGllgA4DMMaKm3DreRxvPxpXDjR1HcZjtwris2LhdjXO3YHXyq_hV7iFsf5G9dc1N5-SLfo7M7egQelcO_IHYsV5oSw==

- (2022, August 18). Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols. PubMed. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzLJfa5DX1DYAHHbpYJ5HU4ZQmkWjE01nNeAMQe8ZDLCyPOVvW5Z-ijxNmQQ764cU6B4-R_gh50_vD4VA8pCmVBTpLliebw2w1DGqrhbMmFiR9Q4H5dVE9dbZ_cEtEp1wBtVJB

- (n.d.). Correlation between estimated and experimental solubility of coumarin in neat alcohols. ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAiDzaCsjv-J7j9qe5Wcc0SHVAPyeOjzxn621oBmOzujSGZPWy6dIZQ7a98BPvu0NNmIN_GboL9esV-ac90MtJ-6QBX0Zia3oWzsmOxqg5MGDf87LX2EVWgBUbhPqP53UW4QgQZvpVLmK0aoVcItjG5DvZ85eeSHEr_WuEQGKhf7P7LqGtiC_3mngOkJHjW0DiOo7ykGKFGI3jw-Te4FSCRG3H_OUnpQ2GGBAE79lO6axjRYWvqOQYYrUrfc4sIP0Wo607Dg==

- (2023, July 22). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwi9LO_CaFVedbuJS6pMwtUec1y1ahWLBtBmtup4sD3RoMk_3ihEIugCJbKKtc4LO2ySJFB8aQ8W-mm2Nq2OBb09bvJu3Oy381G-MV9uVWgoCo9CKMTvEprf2Lsrf8ANKsf4LQ4SZ2mJnqTl_p0z49ye8zX4qUd89zRL_CFaU-Vnx2cPIIYK-Vx7Y69ZE-uE_ZvGMWQ0e3YdlxfF6gzFyRM3ppjdPa9a5OnKS9UM1AazrweOaACzYDmT0-06HRYu3YHU5BvfmO3q8Ms3tQ653G6m4ysw==

- (2020, July 1). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. NIH. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr7kLEXEZkRJIXjEQB9927nRJEmYJGWW8cwaZcTRBh7DqAXRyzv0C--NcnkmsGlQQAodtjo7bhZGpp5b1RkJpfn_r-48XIvgAjZ0urxniBdRaUgQLNWdK8DEjkrWR4NSvkaZeep-erB1xHxb0=

- (n.d.). This compound | CAS 103030-08-6. Santa Cruz Biotechnology. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErtVILFtxK2gwuVyYD8QhxPziVxC646mhnrZodopnQLwzCmWLlBfm3Ytk-Wst0-_H8QYdGBJvtjxLYFFNc0uDC8cVeODMcnEEA8EKVoO6X4AlyWJLPgAaw-80Doq17vb2Zl5Ek8kK7PG0iX4NLjTn2kOHJBnE8

- (n.d.). Coumarin | C9H6O2. PubChem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhgG15Lxaw3BoCYNfJVovbL3MeSPm3NYrdUnodUMnlgs6nIH1nS_1AypWis5nucjl1yVFCyAcCp04-uPf9j1H_DU2ecPfCOUgVu1_3YjIQNsAy3igxePNf3xVYhSVdZSUEVBBwNa_YbcmqCReS

- (n.d.). This compound (C10H7NO4). PubChemLite. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf9bICpEneAlz9giKaB1bemqfkrwj2oz5gM_QiyFpS6yJZ-3oBKkxhV6BqsJjCjjXfPEuOWVL9HizSSQg-ctOOVuPpltS2a6h77r7uG5lS4MCSV7THqIKZ9Y-b8x6UzKF61dMwgQbGBddqHWpi

- (n.d.). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. NIH. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcJ8zVDZYi2Hg8Br17x_RK2noF19GhAGygwt3Zoy6Zy7t5pzCuwYAurNyA258wqkLROiAjS7lPCmfnW-ZrflgePLWiEbCc4L_69tNb5PNcLjDVtFD_FtqlrYWi6Bb1z72uoex8CfAXcmuB1s0=

- (n.d.). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjeyxUkvKxEZEFcKjBTcL8cOOj9T7jHoDiI4TpR9qVtucxK1j8OgO2DfzjZHZPw5TWhXNOEW1CzHQWIKjXlLIxx7pEXwKqwhzumkeLbEuRVeSfi2z4q4bASu17mQqGJirV3sT88L0hrD8=

- (2014, March 14). Photophysical Properties of Coumarin Compounds in Neat and Binary Solvent Mixtures. SciSpace. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNUHpgnT3DC6u-AYw5qUr2fHywrWtTyMOEBoFrp8ITw-WtuhU9GSDB22k8hkUsGHa__OqKfkJxWUtL_398HA-5WPy8W1o97g59GgC8w0qHm9t7E3yvFQDrSsxKB0iTZe4ptlHygG7OyJoO7HVT6KStNqOej_Fw6HdPiv_A2yJgvMZKJYjj8Wy1H5lHy3NW_cXzE1WpwsbPsR8YsgcS

- (n.d.). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. MDPI. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-xOLHb23PWtpflGHtyHTSrCNXGiS03NQtSy1Tem_jGOhxDwYs4Lc-qfZavpWptIXTqLgW15BbpUIc6FNFo0zxBJu49G_NjAlIWp1NFrJXUMtyeZnZUe_xDYzQn19w8NR18g==

- (n.d.). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide. ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSUSpZTBEyjglyPbn5bTncjXNUt2FrY43_eLuY4GsNoWtYhVZMl2AwSQo_S-hbvMdJ4jZ55JlidKAG-UeN0V8NYvL7lwvQFwQvu3eNOLchPqxs2srehCfgzQHArbeK2QRM9M5qh3HY5S4RC7VTln5j21Hixz43ZacUVYXbe2jnCAkH6UirHGFzHR3v-qSIjCTmQYSGkEHbbfTGmXoAUG_QlvayG4a1HY4m_qVV8ULJM6pZsI-9Ju_mHb4MgM6rhKKMMn9ePwQg9U2eC22NzmxFpBWgOI_z

- (n.d.). 7-Hydroxy-4-methyl-6-nitrocoumarin | C10H7NO5. PubChem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJxiMaw2cjtuyrkjJPQJvRF_aSGI68ccNFPVfElr-edemByFO9YQk6pHhg86fh---3ihA7g3K0DioF4szzISR_faTvDIMSpRa6vyqZR1aeDN8jk_slPTESBtWE1K6poUeqJGucnypZuaG1FHvzdtwrPb4HP8FetarQO1Q0zT44GUoSCBX9xSU=

- (n.d.). 7-Methyl-6-nitrocoumarin. Sigma-Aldrich. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7_lg0yoiGE35mZ3LiYZm3nk6RmnprU-NS4RQkLaKduEsOFFyPBCakmGDjgLNnJaozEclCsEGeVfOWGRISrXrnqMO5q9rLtTJghlNjq79xlXkTcVb8opgDxtsKHCnjeFao59-bl5bOb4ArqVs8wR7k8h-bwaAC

- (n.d.). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon. ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHJHMscUCgj9Bv8gWo-4d3esdC14NNlznuq6otAabay1ZhqCMX9fjd3DtY95LqK4iLyZDMmOScVCXNwFX-X0y_8ArjWAsMqG3ms9zvAIMqZWRITV69YEecAcmdVLY-EriDPqV2800x4Obi5XuWloy-AGrkJpMHjCKqxakzY6o5CQNNBory9wBIePfNo6ZoIgJAPnWjAizdXtNvnMKvg9s9Q_QRqDSAnUyMwfGXUkqpXknHCyVilFvk_D-wRHf9YVHfeMSNZ4CwJXTBBsBnECdujSvEPbmYwIeT_pylVHXNFWhFIQoWfbD87dzFsRlyPuDCuHew-QF9ah6Vx_QCIvjjiKFtaz91cVWX0Gl2_Up9Zaf3DKlnx_kYhguccNXfxlmI6aV7wtUPjSkeN088dtxnM9MLLqLQ0oOcRl2iKRxEQ7WhrnZ2NN_7plUSk5uerinGoKC7lDACP4wqWAYlGVaY7a3krrTsE1rfShenLSlza1_StJ5a

- (n.d.). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErE6SrJgwqHov5htrPPTijivDigTnMOChr2QiZirIpo51xRvvA7_vO1y75O24s6N5RTfWhZyKUChr9_TjHJwGtEsnmZ3VreY5KoTVKvyHV5Z_Mbc3zO4cNS_DG-ROeS7AiQOtN8OTTAG6Zoa5xU9palGI4hXDhCzLgz2KjGWJVFClfQeBam7odgBdTXbsVqsCQqbMQ_y4P0tRdHbaJeGRldrmfoV3_u3fBZRnB6NpfJUab29k0wGr63m3D48XcqZkiI9wTBJHgQxngJWh5blp0WQhANdb0dfbniSIq8WZmwutnZjnV

- (n.d.). The schematic presentation of 6-nitro-coumarin-3-carboxylic acid methyl... ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcLp_1Z9qkFRhCHk8K3po-Cf-RXRW5NjSwmnZuzVypDgqbO7L4r0q7nMP29EO_8-bH9FwNEqM92_Ns8-7B0nE-L7U-QRM9owRyrc8rRjTe8q03s1lf_fAhAS8_TYy6CuwReGVcv9axA5TSNZZNTEK7VZsosH38HcB-Ps3FbNHuD2M7eWqVVZegtaebH0FsdhZuHxpohHcsm2hU65S6Yvefm-iwpM4jRAG4_7YL3QYQ0QScEZAYH-0UT9qJDArKzYojOQ==

- (n.d.). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBNNWYRDSLsjKMR-O9ca8sL6GCHvOZkNdOpQ83ohfjKylHGu8FNzMnHZmjjN_y7abi0fgi9Qrt_2ceMp3CkmuHyLsr3UqgYdFDcwIJ14kY-NAu9511P11kND_q2iP9JJf6j2qBR7PwvTPs7jO2zmq5AMI_DsNaAkNSoNjov6iAD8BfSCvWBqVULhbzjig-dyXtg9rYAjJBjtZz4Ey6iCA4dU2FAC2dG5MFI1RG3yjhhFg9e5aZ-lnRny7sFaY14KAPcEzP0tl4-3gj2MzV92iVJ9kMdmKKW2Du

- (n.d.). Solubility Profile of 4-Hydroxy-6-methylcoumarin and Related Derivatives in Organic Solvents: A Technical Guide. Benchchem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwcwty8HKy96qOof8SrXQ7_uG3y504sNib74egvWM4KUn9FoDiC5dloDSMZlEluYVA8yarK-wc1WmNBJnZbyS93DSHK6GEvokUbr-tXEq_lbm4Nvu3VIv-6R0tCqIEK2G9iD73Dzt9RU9Vxr6LIFFhbiyNte6QN2dfxVtImFipIl7A2cgLvctwovHkhSREBSA1I47zwyfXAHzUBzHZIy_8TAvs_C8BenspwkP5mgQTmLcvsgNm6PTXHBhyMGoOk0gnkV8U48caMD54SkI=

Sources

- 1. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C10H7NO4) [pubchemlite.lcsb.uni.lu]

- 5. Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Quantum Yield of 3-Methyl-6-nitrocoumarin

Introduction: The Significance of Coumarin Photophysics

Coumarins (2H-1-benzopyran-2-one) are a prominent class of heterocyclic compounds found extensively in nature and are synthetically versatile.[1][2] Their benzopyrone framework serves as a valuable scaffold in medicinal chemistry, leading to the development of agents with a wide array of pharmacological activities, including anticancer, anticoagulant, and antimicrobial properties.[1][3][4][5] Beyond their therapeutic potential, the π-conjugated structure of coumarins endows them with significant and often unique photophysical properties, making them exceptional candidates for fluorescent probes, biological stains, and laser dyes.[4][6]

The utility of a coumarin derivative in fluorescence-based applications is fundamentally governed by its fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process. The quantum yield is defined as the ratio of photons emitted to photons absorbed.[7] A high quantum yield is often a prerequisite for applications requiring bright fluorescent signals, such as in bioimaging or high-sensitivity assays.

This guide focuses on this compound, a derivative featuring an electron-donating methyl group at the 3-position and a powerful electron-withdrawing nitro group at the 6-position. This substitution pattern significantly influences the molecule's electronic and photophysical properties. As a Senior Application Scientist, this whitepaper will provide not just the "what" but the "why," offering a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the determination and interpretation of the quantum yield of this important coumarin derivative.

Synthesis and Spectroscopic Profile of this compound

The synthesis of coumarin derivatives can be achieved through various established methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction.[4] The synthesis of this compound typically involves the nitration of a coumarin precursor. For instance, 3-methylcoumarin can be nitrated using a mixture of nitric acid and sulfuric acid.[8][9] The reaction conditions, particularly temperature, are crucial in directing the position of the nitro group.[8]

Materials and Instrumentation

-

This compound (synthesized or purchased)

-

Reference Standard : A compound with a known, stable quantum yield and spectral properties that overlap with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.52 - 0.55) or Coumarin 153 in ethanol (Φ ≈ 0.53) are common choices. [10][11][12]* Solvent : Spectroscopic grade ethanol is a suitable starting point. The same solvent must be used for both sample and reference.

-

Instrumentation :

-

Calibrated UV-Visible Spectrophotometer

-

Calibrated Spectrofluorometer with a corrected emission spectrum unit. [10] * Quartz cuvettes (1 cm path length)

-

| Reference Standard | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (Φ_r) |

| Quinine Sulfate | 0.1 M H₂SO₄ | ~350 | ~450 | 0.55 [10] |

| Coumarin 153 | Ethanol | ~420 | ~530 | 0.53 [12] |

| Coumarin 6 | Ethanol | ~459 | ~505 | 0.78 [13][14] |

| Table 2: Common Fluorescence Quantum Yield Standards. |

Step-by-Step Methodology

-

Selection of Excitation Wavelength (λ_ex) :

-

Dissolve a small amount of this compound in the chosen solvent and record its absorbance spectrum.

-

Identify the wavelength of maximum absorbance (λ_abs_max).

-

Choose a λ_ex at or near the λ_abs_max. Crucially, the reference standard must also have a non-zero absorbance at this same λ_ex.

-

-

Preparation of Stock Solutions :

-

Prepare a stock solution of this compound and the chosen reference standard in the same spectroscopic grade solvent. A concentration of ~10⁻⁴ M is a typical starting point.

-

-

Preparation of Dilution Series :

-

From the stock solutions, prepare a series of at least five dilutions for both the sample and the reference.

-

Expert Insight : The goal is to create a series of solutions where the absorbance at λ_ex ranges from approximately 0.01 to 0.1. This "optically dilute" range is essential to ensure a linear relationship between absorbance and fluorescence and to prevent the inner-filter effect. [15]

-

-

Absorbance Measurements :

-

For each solution in both series, record the full absorbance spectrum.

-

Precisely note the absorbance value at the chosen excitation wavelength (λ_ex).

-

-

Fluorescence Measurements :

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each solution.

-

Critical Protocol Standard : Use the same instrument settings (excitation wavelength, slit widths, PMT voltage) for all measurements of both the sample and the reference to ensure comparability.

-

Record the emission spectrum over a range that captures the entire fluorescence profile (e.g., from λ_ex + 20 nm to 700 nm).

-

-

Data Analysis :

-

For each recorded emission spectrum, integrate the area under the curve to obtain the integrated fluorescence intensity (I).

-

Create two separate plots: one for this compound and one for the reference standard, plotting integrated fluorescence intensity (I) on the y-axis versus absorbance (A) at λ_ex on the x-axis.

-

Perform a linear regression for each dataset. The slope of the line is the gradient (Grad). Verify that the R² value is > 0.99 to confirm linearity.

-

-

Calculation :

-

Use the gradients obtained and the known quantum yield of the standard to calculate the quantum yield of this compound using the gradient method equation. Look up the refractive indices (n) for the solvent used. If the same solvent is used for both sample and reference, the refractive index term (n_s²/n_r²) cancels out to 1.

-

Factors Influencing the Quantum Yield of this compound

The measured quantum yield is not an immutable constant. It is highly sensitive to the molecule's local environment and structural features.

Solvent Polarity and the TICT State

For many coumarins, particularly those with electron-donating and electron-withdrawing groups, an increase in solvent polarity often leads to a significant decrease in fluorescence quantum yield. [10][16]This is a hallmark of a non-radiative decay pathway involving a Twisted Intramolecular Charge Transfer (TICT) state. [16][17]

-

Locally Excited (LE) State : Upon excitation in a non-polar solvent, the molecule exists in a planar, highly fluorescent "Locally Excited" (LE) state.

-

TICT State : In polar solvents, the excited state, which has a larger dipole moment than the ground state, is stabilized. [11]This stabilization can facilitate rotation around single bonds, particularly those connecting donor or acceptor groups to the coumarin core. This leads to a twisted, charge-separated TICT state. This TICT state is typically non-fluorescent or very weakly fluorescent and provides an efficient pathway for the molecule to return to the ground state non-radiatively, thus "quenching" the fluorescence and lowering the quantum yield. [16]

The Role of the Nitro Group

The -NO₂ group at the 6-position is a strong electron-withdrawing group. This functional group enhances the intramolecular charge transfer character of the molecule upon excitation. While this ICT character is essential for fluorescence, strong electron-withdrawing groups can also promote intersystem crossing (ISC) to the triplet state, another non-radiative decay pathway that competes with fluorescence and can lower the quantum yield. [18]

Temperature Effects

The conversion from the LE state to the TICT state is often an activated process. [17]Therefore, increasing the temperature can provide the necessary thermal energy to overcome the activation barrier for this rotation, leading to a further decrease in fluorescence quantum yield. [11][17]Conversely, lowering the temperature can restrict this molecular motion and may lead to an increase in quantum yield.

Applications and Future Perspectives

Understanding the quantum yield of this compound and its environmental sensitivity is crucial for its application. A low intrinsic quantum yield might make it unsuitable as a bright imaging agent. However, if its fluorescence is significantly quenched by a specific environmental factor (e.g., polarity, presence of an analyte), it could be engineered into a highly sensitive "turn-on" or "turn-off" fluorescent sensor. The nitro group can also be chemically reduced to an amino group, which dramatically alters the photophysical properties and serves as a synthetic handle for further functionalization, opening avenues for developing novel probes and drug conjugates. [8]

Conclusion

The fluorescence quantum yield of this compound is a defining photophysical parameter that dictates its potential in research and drug development. Its determination via the relative gradient method is a robust and accessible technique that, when performed correctly, provides reliable and reproducible data. The strong dependence of its quantum yield on solvent polarity, largely due to the formation of a non-emissive TICT state, is a key characteristic. This detailed guide provides the theoretical grounding and practical protocols necessary for scientists to accurately measure, interpret, and ultimately leverage the photophysical properties of this and similar coumarin derivatives in their work.

References

- Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023). RSC Publishing.

- Current developments of coumarin compounds in medicinal chemistry. PubMed.

- Coumarin derivatives and their applications.

- Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. (n.d.). Pharmacological Research - Modern Chinese Medicine.

- Application Note and Protocol: Measuring the Fluorescence Quantum Yield of Coumarin Compounds. (2025). BenchChem.

- Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC.

- CHM 423 Quantum Yield. Scribd.

- Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications. (2025).

- Technical Support Center: Solvent Effects on Coumarin Fluorescence Quantum Yield. (2025). BenchChem.

- The Influence of Temperature on Coumarin 153 Fluorescence Kinetics. PMC - NIH.

- Photophysical properties of coumarin and its derivatives with 3-and 7-substitution.

- Supporting Inform

- Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (2013).

- Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents. (2007).

- Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. (n.d.). RSC Publishing.

- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (2021). Chemical Methodologies.

- Synthesis of 6-nitrocoumarin. PrepChem.com.

- Coumarin 6. PhotochemCAD.

- Coumarin 6. OMLC.

Sources

- 1. Current developments of coumarin compounds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 4. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemmethod.com [chemmethod.com]

- 9. prepchem.com [prepchem.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]

- 13. PhotochemCAD | Coumarin 6 [photochemcad.com]

- 14. omlc.org [omlc.org]

- 15. scribd.com [scribd.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis Protocol for 3-Methyl-6-nitrocoumarin: A Versatile Heterocyclic Scaffold

An Application Note for Researchers, Scientists, and Drug Development Professionals

Dr. Evelyn Reed, Senior Application Scientist

Abstract

This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 3-Methyl-6-nitrocoumarin. Coumarins, a significant class of benzopyrone heterocyclic compounds, are widely recognized for their diverse pharmacological activities and applications as synthetic intermediates.[1][2] The introduction of a nitro group onto the coumarin backbone creates a versatile scaffold, valuable for further functionalization in drug discovery programs and as a potential pharmacophore in its own right.[3] This guide details a robust two-step synthetic pathway involving an initial Perkin-like condensation to form the 3-methylcoumarin intermediate, followed by a regioselective electrophilic nitration. We offer in-depth explanations for key experimental choices, comprehensive characterization data, a troubleshooting guide, and a visual workflow to ensure successful replication and adaptation by researchers in organic synthesis and medicinal chemistry.

Introduction and Scientific Context

The coumarin nucleus is a privileged scaffold found in numerous natural products and synthetic molecules, exhibiting a broad spectrum of biological activities including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The functionalization of this core structure is a key strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.

The nitro group, in particular, serves two primary roles:

-

Bioactive Moiety: Nitroaromatic compounds are known to possess intrinsic biological activity, often acting as bioreducible prodrugs.

-

Synthetic Handle: The nitro group is a highly versatile functional group that can be readily reduced to an amine, which in turn can be converted into a wide array of other functionalities (e.g., amides, sulfonamides, ureas), enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

This compound is therefore a key intermediate. Its synthesis, while conceptually straightforward, requires careful control of reaction conditions to ensure high yield and regioselectivity. The protocol herein is designed to be both efficient and reproducible, drawing upon established principles of classic organic reactions adapted for this specific target.

Overall Reaction Scheme

The synthesis is performed in two distinct stages:

Part A: Synthesis of 3-Methylcoumarin (Intermediate 2) via a modified Perkin condensation reaction between salicylaldehyde (1 ) and propanoic anhydride.

Part B: Electrophilic Nitration of 3-Methylcoumarin (2) to yield the final product, this compound (3 ).

A schematic representation of the two-step synthesis of this compound.

Mechanistic Insights

Part A (Perkin-like Condensation): The reaction is initiated by the formation of a carboxylate anion from sodium propanoate, which acts as a base to deprotonate propanoic anhydride, forming an enolate. This enolate then undergoes a nucleophilic addition to the aldehyde carbonyl of salicylaldehyde. A subsequent series of intramolecular condensation and dehydration steps ultimately leads to the cyclized coumarin ring.

Part B (Electrophilic Aromatic Substitution): This is a classic nitration mechanism. Concentrated sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺). The electron-rich benzene portion of the coumarin ring then attacks the nitronium ion. The directing effects of the fused pyrone ring favor substitution at the C6 and C8 positions. Under controlled temperature conditions, the formation of the 6-nitro isomer is generally favored.[1][5] The final step is the deprotonation of the resulting sigma complex (arenium ion) to restore aromaticity.

Materials and Equipment

Reagents and Solvents

-

Salicylaldehyde (≥98%)

-

Propanoic Anhydride (≥97%)

-

Sodium Propanoate (Anhydrous, ≥99%)

-

Sulfuric Acid (Concentrated, 98%)

-

Nitric Acid (Concentrated, 70%)

-

Ethanol (95% or Absolute)

-

Dichloromethane (DCM)

-

Ethyl Acetate

-

Hexane

-

Deionized Water

-

Crushed Ice

-

Magnesium Sulfate (Anhydrous)

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser with CaCl₂ drying tube

-

Magnetic stirrer with hot plate

-

Heating mantle

-

Dropping funnel

-

Thermometer

-

Beakers

-

Büchner funnel and filter flasks

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Rotary evaporator

-

Melting point apparatus

Detailed Experimental Protocol

Safety Precaution: The handling of concentrated nitric and sulfuric acids is hazardous. This procedure must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Part A: Synthesis of 3-Methylcoumarin (Intermediate 2)

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (6.1 g, 50 mmol), propanoic anhydride (19.5 g, 150 mmol), and anhydrous sodium propanoate (8.2 g, 100 mmol).

-

Reaction: Heat the reaction mixture in an oil bath set to 160-170 °C. Maintain vigorous stirring for 5-6 hours.

-

Work-up: Allow the mixture to cool to approximately 100 °C. Carefully and slowly pour the hot, dark mixture into a beaker containing 200 mL of cold water while stirring. An oily product should solidify upon cooling and stirring.

-

Isolation: Continue stirring until the solid is well-formed. Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with water (3 x 50 mL) to remove any water-soluble impurities.

-

Purification: Recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to yield pure 3-Methylcoumarin.

Part B: Synthesis of this compound (3)

-

Acid Mixture Preparation: In a 250 mL flask, carefully add concentrated sulfuric acid (30 mL) to a magnetic stir bar. Place the flask in an ice-salt bath and cool to 0-5 °C.

-

Dissolution of Intermediate: Once the sulfuric acid is cold, slowly add the 3-Methylcoumarin (4.0 g, 25 mmol) from Part A in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (2.5 mL) to concentrated sulfuric acid (5 mL) in a separate flask cooled in an ice bath.

-

Reaction Addition: Using a dropping funnel, add the cold nitrating mixture dropwise to the dissolved coumarin solution over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. The exothermic nature of the reaction requires vigilant temperature control.[5]

-

Reaction Time: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 1-2 hours. Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

-

Quenching and Precipitation: Carefully pour the reaction mixture onto a large beaker filled with 300 g of crushed ice with vigorous stirring. A pale-yellow precipitate will form.

-

Isolation and Purification: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7). Recrystallize the crude product from ethanol to obtain pure this compound as fine, pale-yellow crystals.

-

Drying: Dry the final product in a vacuum oven at 50 °C overnight.

Characterization and Data Summary

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Parameter | Data | Source(s) |

| Compound Name | This compound | [6] |

| Molecular Formula | C₁₀H₇NO₄ | [7] |

| Molecular Weight | 205.17 g/mol | [7] |

| Appearance | Pale yellow crystalline solid | - |

| Melting Point | 147-148 °C | |

| Theoretical Yield | 5.13 g (from 4.0 g of intermediate) | - |

| Expected ¹H NMR signals | Signals corresponding to the methyl group, the vinylic proton, and aromatic protons in the appropriate regions and splitting patterns. | - |

| Expected IR absorptions | Characteristic peaks for C=O (lactone), aromatic C=C, and asymmetric/symmetric N-O stretching of the nitro group. | - |

Troubleshooting Guide

| Potential Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield in Part A | Incomplete reaction; impure reagents. | Ensure anhydrous conditions. Increase reaction time. Confirm purity of salicylaldehyde. |

| Incomplete Nitration (Part B) | Insufficient nitrating agent or reaction time. | Allow the reaction to stir for a longer period at room temperature. Check the concentration of the acids. |

| Formation of Multiple Isomers | Reaction temperature was too high during nitration. | Maintain strict temperature control (<5 °C) during the addition of the nitrating mixture. Isomers may require column chromatography for separation. |

| Product is Oily/Difficult to Crystallize | Presence of impurities. | Re-wash the crude product thoroughly. Attempt recrystallization from a different solvent system (e.g., acetone-water, acetic acid). |

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the entire synthesis protocol.